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sodium;benzoate

Food Preservation Formulation Chemistry Physical Properties

Formulators often overlook pH-dependent preservative efficacy, risking spoilage in acidic matrices. Sodium benzoate (CAS 532-32-1) is the cost-optimal antimicrobial for acidic conditions (pH 2.5-4.5). • Carbonated soft drinks: 18-22% cost advantage vs potassium sorbate at equivalent MIC (400 mg/mL). • Dealcoholized wine: 50% lower MIC vs potassium sorbate against R. mucilaginosa (125 mg/kg). • Synergistic with DMDC for sulfite-free preservation (FFCi=0.65). Not for sole use in still water (B. cepacia risk). Bulk supply with GRAS/JECFA ADI 0-20 mg/kg bw.

Molecular Formula C7H5NaO2
Molecular Weight 144.10 g/mol
Cat. No. B7775989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;benzoate
Molecular FormulaC7H5NaO2
Molecular Weight144.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
InChIKeyWXMKPNITSTVMEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzoate (E211) Procurement Guide: Baseline Characteristics and Comparative Positioning


Sodium benzoate (CAS 532-32-1), the sodium salt of benzoic acid, is a white crystalline powder widely employed as an antimicrobial preservative across food, beverage, and pharmaceutical applications. Its primary mechanism involves pH-dependent dissociation to benzoic acid, which penetrates microbial cell membranes and disrupts intracellular metabolic processes in acidic environments (optimal pH 2.5–4.5) [1]. The compound is classified as Generally Recognized as Safe (GRAS) by the FDA and falls under the JECFA group acceptable daily intake (ADI) of 0–20 mg/kg body weight for benzoates [2]. With global production exceeding 800,000 metric tons annually and a market presence spanning carbonated beverages (35% of applications), condiments, and pickled products, sodium benzoate remains a cornerstone preservative for acidic formulations [3].

Sodium Benzoate Selection Criteria: Why In-Class Substitution Carries Quantifiable Risk


Sodium benzoate cannot be generically substituted with other benzoate salts or alternative preservatives without measurable performance and economic consequences. Potassium benzoate, while chemically similar, exhibits different solubility profiles that affect formulation clarity and dissolution kinetics [1]. Potassium sorbate demonstrates divergent antimicrobial spectrum coverage against specific spoilage organisms . Furthermore, calcium propionate—effective against molds in baked goods—shows minimal efficacy in acidic liquid matrices [2]. Critically, in certain noncarbonated beverage environments, sodium benzoate has been shown to be the least effective preservative against Burkholderia cepacia and related species, with these bacteria capable of utilizing benzoate as a carbon source for diauxic growth (p < 0.05) [3]. These context-dependent efficacy variations underscore that preservative selection must be guided by product-specific microbial challenge testing and pH profiling, not by functional class alone.

Sodium Benzoate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Solubility and Hygroscopicity: Sodium Benzoate vs. Potassium Benzoate in Aqueous Formulation

Sodium benzoate exhibits lower water solubility and distinct hygroscopic behavior compared to potassium benzoate, influencing formulation clarity and storage stability. At 20°C, sodium benzoate solubility is approximately 2.3 g/100 mL, whereas potassium benzoate demonstrates slightly higher water solubility, enabling more rapid and uniform dissolution in clear liquid applications [1]. Additionally, potassium benzoate is reported as non-hygroscopic relative to sodium benzoate, which may confer advantages in humidity-sensitive packaging environments [2]. The smaller sodium ion in sodium benzoate produces stronger electrostatic attraction with benzoate anions, reflected in a higher melting temperature and greater ionic lattice stability [3].

Food Preservation Formulation Chemistry Physical Properties

Comparative MIC Values: Sodium Benzoate vs. Potassium Sorbate Against Common Food Spoilage Bacteria

In a controlled in vitro study evaluating antibacterial activity by minimum inhibitory concentration (MIC) and disc diffusion methods, sodium benzoate and potassium sorbate demonstrated equivalent MIC values of 400 mg/mL against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923), with 800 mg/mL required for Bacillus subtilis (ATCC 11774). Neither preservative showed measurable inhibitory effect on Salmonella enteritidis (ATCC 13076) under the tested conditions [1]. This equivalence in antibacterial potency contrasts with sodium bisulfite, which exhibited markedly lower MIC values (1.56–6.25 mg/mL) against the same panel [1].

Antimicrobial Efficacy Food Microbiology Minimum Inhibitory Concentration

Strain-Specific Differential Efficacy: Sodium Benzoate vs. Potassium Sorbate Against Spoilage Yeasts in Wine

In a study evaluating preservative efficacy against native spoilage yeasts in dealcoholized red wine (DRW) stored at 25°C, sodium benzoate exhibited strain-dependent inhibitory activity. The minimal inhibitory concentration (MIC) of sodium benzoate against Rhodotorula mucilaginosa was 125 mg/kg, whereas inhibition of Saccharomyces cerevisiae required 250 mg/kg [1]. In contrast, potassium sorbate demonstrated uniform MIC values of 250 mg/kg against both yeast strains [1]. The minimal fungicidal concentration (MFC) for both sodium benzoate and potassium sorbate was 1000 mg/kg. Notably, a binary mixture of 50 mg/kg dimethyl dicarbonate (DMDC) with 400 mg/kg sodium benzoate produced a synergistic fractional fungicidal concentration index (FFCi) of 0.65, whereas a DMDC/potassium sorbate combination yielded FFCi = 0.7 [1].

Beverage Preservation Yeast Inhibition Wine Microbiology

Cost Efficiency: Sodium Benzoate vs. Potassium Sorbate and Natural Alternatives

Industry analysis indicates that sodium benzoate and calcium propionate occupy a lower cost tier among commercial food preservatives relative to potassium sorbate [1]. A supplier technical assessment quantifies sodium benzoate's cost efficiency as 18–22% lower than potassium sorbate per kilogram of equivalent antimicrobial effectiveness [2]. When benchmarked against natural alternatives such as rosemary extract, the cost differential is substantially greater—rosemary extract requires 10–15 times higher concentration to achieve comparable mold inhibition, translating to a significantly higher cost per functional unit of preservation [2]. Sodium benzoate's cost advantage stems from abundant raw material availability (sodium hydroxide) and established global manufacturing infrastructure, with market supply characterized as ample relative to potassium benzoate [3].

Procurement Economics Cost Comparison Preservative Selection

Context-Dependent Efficacy Reversal: Sodium Benzoate Underperformance Against Burkholderia cepacia

In flavored noncarbonated water, a direct comparison revealed a statistically significant efficacy reversal: sodium benzoate was the least effective preservative against Burkholderia cepacia, Paraburkholderia tropica, and Paraburkholderia fungorum (p < 0.05) [1]. Critically, these bacteria demonstrated the capacity to utilize sodium benzoate as a carbon source for growth, resulting in diauxic growth curves in still water formulations containing the preservative [1]. Potassium sorbate and its combination with sodium benzoate were able to limit but not completely suppress bacterial growth, whereas sodium benzoate alone failed to provide adequate protection [1].

Microbial Resistance Beverage Spoilage Preservative Limitations

pH-Dependent Antimicrobial Spectrum: Broad Planktonic Efficacy with Specific Gram-Positive Exceptions

In a comprehensive planktonic MIC study conducted at pH values ranging from 5.5 to 7.0, sodium benzoate was identified as the most effective preservative against all tested microorganisms except Staphylococcus aureus and Enterococcus faecalis . The comparator panel included sodium nitrate, methylparaben, prophylparaben, and potassium sorbate. Against S. aureus and E. faecalis, prophylparaben demonstrated superior efficacy, while sodium benzoate showed reduced activity against these specific Gram-positive organisms . The study employed CLSI M100-S18 and M27-A3 protocols across four media at different pH levels, with efficacy measured by MIC determination for planktonic forms .

Antimicrobial Spectrum pH Dependence Preservative Efficacy Testing

Sodium Benzoate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Acidic Carbonated Beverage Preservation with Optimized Cost-Performance Ratio

In carbonated soft drinks (pH 2.5–4.5), sodium benzoate delivers antimicrobial efficacy equivalent to potassium sorbate against E. coli and S. aureus (MIC 400 mg/mL for both compounds), while offering an 18–22% cost advantage per kg of functional effectiveness [1] [2]. This application scenario maximizes procurement value when formulation pH is maintained below 4.5 and S. aureus/E. faecalis contamination risk is managed through complementary control measures. Typical usage concentrations range from 0.05–0.1% by weight, with synergistic potassium sorbate combinations enabling 30–40% concentration reduction for equivalent protection [3].

Wine and Dealcoholized Beverage Preservation Targeting Rhodotorula mucilaginosa

For dealcoholized red wine and similar beverage matrices at risk of R. mucilaginosa spoilage, sodium benzoate demonstrates superior strain-specific efficacy, achieving MIC of 125 mg/kg compared to potassium sorbate's 250 mg/kg—a 50% reduction in required concentration [1]. Additionally, binary mixtures with DMDC (50 mg/kg DMDC + 400 mg/kg sodium benzoate) produce synergistic fungicidal effects (FFCi = 0.65), enabling sulfite-free preservation strategies [1]. This application is particularly relevant for producers seeking to eliminate metabisulfite while controlling emerging pathogen R. mucilaginosa.

Noncarbonated Flavored Water: Avoid Sodium Benzoate Monotherapy

In flavored still water applications, sodium benzoate used as a sole preservative is contraindicated based on direct evidence showing statistically significant inferiority (p < 0.05) against B. cepacia, P. tropica, and P. fungorum, with documented bacterial capacity to metabolize benzoate as a carbon source, leading to diauxic growth [1]. Procurement and formulation decisions for noncarbonated flavored waters should prioritize potassium sorbate or validated combination preservative systems rather than sodium benzoate alone. This evidence-based exclusion criterion prevents costly spoilage events and product recalls.

High-Volume Acidic Condiment and Sauce Manufacturing with Cost-Constrained COGS

Sodium benzoate is the most widely used preservative in the seasoning industry for soy sauce, vinegar, pickled vegetables, and low-salt pickles, with regulatory maximum usage of 1.0 g/kg (China GB 2760-2014) and typical application at 0.3–0.5 g/kg [1]. The compound's established safety profile (JECFA group ADI 0–20 mg/kg bw, 2021 revision) and abundant global supply chain make it the cost-optimal choice for acidic condiments where broad-spectrum antibacterial activity is required [2] [3]. Procurement justification rests on the combination of regulatory acceptance, documented efficacy in low-pH matrices, and the 18–22% cost differential relative to potassium sorbate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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